molecular formula C18H13Cl2NO4 B248635 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B248635
M. Wt: 378.2 g/mol
InChI Key: JJSUONFPGPGKDA-PEZBUJJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DHP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DHP is a member of the pyrrolone family of compounds and has been shown to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein that is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess various biochemical and physiological effects. 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis, which is a process of programmed cell death that is important for the maintenance of cellular homeostasis. 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit angiogenesis, which is the process of formation of new blood vessels. Inhibition of angiogenesis is an important therapeutic strategy for the treatment of cancer. 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to possess anti-inflammatory properties and has been used in the development of drugs for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency. 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a highly potent compound and can be used in small concentrations, which reduces the cost of experiments. However, one of the major limitations of using 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its toxicity. 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a toxic compound and can cause adverse effects on the health of the researchers working with it. Therefore, proper safety measures should be taken while working with 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one.

Future Directions

There are several future directions for the research on 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One of the major future directions is the development of more potent and selective 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one analogs. The development of more potent and selective 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one analogs will enable researchers to study the mechanism of action of 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in more detail. Another future direction is the exploration of the therapeutic potential of 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in various diseases. The anti-cancer and anti-inflammatory properties of 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one make it a promising candidate for the development of drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorophenyl hydrazine with 3-methoxybenzoyl chloride to form 2-(2,4-dichlorophenyl) hydrazine-1-carboxylic acid 3-methoxybenzyl ester. The second step involves the reaction of this intermediate with acetic anhydride and acetic acid to form 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is in the field of cancer research. 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess anti-cancer properties and has been used in the development of various anti-cancer drugs. 5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been used in the development of drugs for the treatment of various other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

5-(2,4-dichlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C18H13Cl2NO4

Molecular Weight

378.2 g/mol

IUPAC Name

(4Z)-5-(2,4-dichlorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C18H13Cl2NO4/c1-25-11-4-2-3-9(7-11)16(22)14-15(21-18(24)17(14)23)12-6-5-10(19)8-13(12)20/h2-8,15,22H,1H3,(H,21,24)/b16-14-

InChI Key

JJSUONFPGPGKDA-PEZBUJJGSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=C/2\C(NC(=O)C2=O)C3=C(C=C(C=C3)Cl)Cl)/O

SMILES

COC1=CC=CC(=C1)C(=C2C(NC(=O)C2=O)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

COC1=CC=CC(=C1)C(=C2C(NC(=O)C2=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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